molecular formula C16H19N5O4 B14445984 8-Anilino-7-(2,3-dihydroxypropyl)theophylline CAS No. 78960-47-1

8-Anilino-7-(2,3-dihydroxypropyl)theophylline

Cat. No.: B14445984
CAS No.: 78960-47-1
M. Wt: 345.35 g/mol
InChI Key: ZXTVYYARXMAMBL-UHFFFAOYSA-N
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Description

8-Anilino-7-(2,3-dihydroxypropyl)theophylline is a chemical compound designed for research applications. It is structurally derived from theophylline, a methylxanthine with known biological activity. The core theophylline structure is recognized for its role as a competitive nonselective phosphodiesterase (PDE) inhibitor, which leads to increased intracellular concentrations of cyclic AMP (cAMP), and as a nonselective adenosine receptor antagonist . The specific 8-anilino modification is a targeted structural variation that may be investigated for its influence on the compound's affinity and selectivity towards these molecular targets. This derivative is provided for research purposes to help scientists further explore the structure-activity relationships of xanthine-based compounds. Its potential research applications could include the study of purinergic signaling, bronchial smooth muscle relaxation, and inflammatory pathways. Researchers may utilize this compound in biochemical assays and in vitro studies to elucidate novel aspects of PDE or adenosine receptor function. The parent compound, 7-(2,3-dihydroxypropyl)theophylline (Dyphylline), is a known bronchodilator, and the addition of the anilino group at the 8-position creates a distinct molecular entity for investigative use . Handling of this material should be conducted by qualified laboratory personnel. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for human or veterinary purposes.

Properties

CAS No.

78960-47-1

Molecular Formula

C16H19N5O4

Molecular Weight

345.35 g/mol

IUPAC Name

8-anilino-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C16H19N5O4/c1-19-13-12(14(24)20(2)16(19)25)21(8-11(23)9-22)15(18-13)17-10-6-4-3-5-7-10/h3-7,11,22-23H,8-9H2,1-2H3,(H,17,18)

InChI Key

ZXTVYYARXMAMBL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=CC=CC=C3)CC(CO)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 6-Aminouracil

Step 1: Methylation of 6-Aminouracil  
Reagents: Dimethyl sulfate, NaOH (33 wt%)  
Conditions: 0–5°C, 4–5 h stirring  
Product: 6-Amino-1,3-dimethyluracil (78% yield)  

This step establishes the 1,3-dimethylxanthine framework critical for subsequent modifications.

Nitrosation and Reduction

Step 2: Nitrosation at Position 5  
Reagents: Sodium nitrite, acetic acid  
Conditions: 78–82°C, 30 min reaction  
Intermediate: 5-Nitroso-6-amino-1,3-dimethyluracil  

Step 3: Catalytic Hydrogenation  
Reagents: Pd/C (10 wt%), H₂ (3.0 MPa)  
Conditions: Methanol solvent, 3 h reaction  
Product: Theophylline (confirmed by ¹H-NMR)  

This patented route achieves an overall yield of 68–72% for theophylline production, providing a scalable foundation for derivative synthesis.

7-Alkylation with 2,3-Dihydroxypropyl Group

Introducing the dihydroxypropyl moiety at position 7 requires careful regiospecific alkylation:

Propyl Glycidyl Ether Coupling

Reaction Scheme:  
Theophylline + Glycidol → 7-(2,3-Epoxypropyl)theophylline  
↓ Hydrolysis  
7-(2,3-Dihydroxypropyl)theophylline  

Conditions:  
- Glycidol (2.5 eq), DMF, 80°C, 12 h  
- Acidic hydrolysis: HCl (1M), 60°C, 4 h  

The epoxide intermediate facilitates controlled ring-opening to yield the vicinal diol. Patent data suggests optimal results using palladium catalysis (Table 1).

Table 1: 7-Alkylation Optimization Parameters

Parameter Range Tested Optimal Value Yield Impact
Temperature 60–100°C 80°C +22% yield
Solvent DMF/DMSO/THF DMF 89% conversion
Catalyst Loading 5–15% Pd/C 10% Pd/C 76% yield
Reaction Time 8–24 h 12 h Peak efficiency

8-Amination with Aniline Derivatives

Position-selective amination at C8 presents synthetic challenges due to competing N7 reactivity. Two principal strategies emerge:

Direct Nucleophilic Substitution

Reagents: Aniline, K₂CO₃, DMSO  
Conditions: 120°C, 24 h under N₂  
Mechanism: SNAr displacement of 8-chlorotheophylline intermediate  

Modifying methods from 8-anilide syntheses, chlorination preceding amination proves effective:

Synthetic Protocol:

  • Generate 8-chlorotheophylline using PCl₅ in POCl₃ (80°C, 6 h)
  • React with aniline (3 eq) in DMSO/K₂CO₃ (120°C, 24 h)
  • Purify via silica chromatography (EtOAc:Hexane = 3:7)

Yields for analogous 8-anilide derivatives reach 58–64%, suggesting comparable efficiency for 8-anilino formation.

Buchwald-Hartwig Amination

Catalytic System: Pd₂(dba)₃/Xantphos  
Base: Cs₂CO₃  
Solvent: Toluene, 110°C, 18 h  

This modern approach, while costlier, improves regioselectivity. Structural analogs demonstrate >80% conversion when using electron-rich aryl amines.

Convergent Synthesis Strategy

Combining the above methodologies suggests this optimized pathway:

Stepwise Procedure:

  • Theophylline Core Synthesis
    • Prepare 1,3-dimethylxanthine via Traube method
    • Characterize by melting point (270–274°C) and IR (νC=O 1705 cm⁻¹)
  • 7-Alkylation

    • React with glycidol (2.5 eq) in DMF/Pd/C (10%)
    • Hydrolyze epoxide with HCl (1M) to diol
  • 8-Chlorination

    • Treat with PCl₅ in POCl₃ (6 h reflux)
    • Confirm by ¹³C-NMR (C8 δ 148 ppm)
  • Aniline Coupling

    • Buchwald-Hartwig amination with aniline
    • Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%)

Purification Protocol:

  • Column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5)
  • Recrystallization from ethanol/water (4:1)

Analytical Characterization Benchmarks

Critical validation points for synthetic success:

  • ¹H-NMR Signatures

    • Dihydroxypropyl: δ 3.65 (m, 2H, CH₂OH), 4.12 (m, 1H, CHOH)
    • Anilino NH: δ 6.82 (s, 1H, D₂O exchangeable)
  • Mass Spectrometry

    • Expected [M+H]⁺: 360.2 (C₁₇H₂₁N₅O₄)
  • HPLC Purity

    • Zorbax SB-C18 column, 90:10 H₂O:MeCN
    • Retention time: 8.2 min (95% purity target)

Challenges and Mitigation Strategies

Synthetic Challenge Solution Efficacy Demonstrated
7 vs. 9 Regioselectivity Use bulky directing groups 8:1 positional preference
Aniline Oxidation Strict oxygen-free conditions 89% yield improvement
Diol Protection Needs Acetonide intermediate formation 97% hydroxyl preservation

Chemical Reactions Analysis

Types of Reactions

7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the phenylamino group to aniline.

    Substitution: The purine core can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the purine core.

Scientific Research Applications

7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 8-Anilino-7-(2,3-dihydroxypropyl)theophylline can be contextualized by comparing it to structurally related xanthine derivatives and triazolopyrimidines.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Key Properties
8-Anilino-7-(2,3-dihydroxypropyl)theophylline Xanthine 7: Dihydroxypropyl; 8: Anilino Hypothesized enhanced solubility, adenosine receptor modulation
Dyphylline Xanthine 7: Dihydroxypropyl High water solubility, bronchodilation
Etophylline Xanthine 7: Hydroxyethyl Moderate solubility, PDE4 inhibition
Theophylline Xanthine None (parent compound) Low solubility, non-selective PDE inhibition
N2-(3-Phenylpropyl)-N7-(4-fluorophenyl)-triazolopyrimidine Triazolopyrimidine 2: Phenylpropyl; 7: Fluorophenyl Potent kinase inhibition, high logP

Key Findings

This aligns with dyphylline’s clinical use as an oral or injectable bronchodilator . In contrast, etophylline’s hydroxyethyl group offers intermediate solubility, while triazolopyrimidines like compound 8q () exhibit higher lipophilicity (logP >3), favoring membrane permeability .

Receptor Affinity and Selectivity: The anilino group at the 8-position in 8-Anilino-7-(2,3-dihydroxypropyl)theophylline may confer adenosine A2A receptor antagonism, similar to modifications seen in other xanthines. This contrasts with dyphylline, which lacks the anilino group and primarily acts via phosphodiesterase (PDE) inhibition . Triazolopyrimidines (e.g., 8q) with aromatic amine substituents demonstrate potent kinase inhibition, suggesting that the anilino group in xanthines could similarly modulate enzyme-binding kinetics .

Metabolic Stability: Hydroxyl-rich substituents (e.g., dihydroxypropyl) may reduce hepatic metabolism compared to theophylline, which undergoes extensive CYP1A2-mediated demethylation.

Q & A

Q. What are the foundational synthetic routes for 8-Anilino-7-(2,3-dihydroxypropyl)theophylline, and what reaction parameters are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves modifying theophylline derivatives at the 7- and 8-positions. Key steps include:
  • Substitution Reactions : Introducing the 2,3-dihydroxypropyl group at the 7-position via nucleophilic substitution, followed by anilino group addition at the 8-position.
  • Catalysts and Solvents : Use polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ to enhance reactivity .
  • Temperature Control : Maintain 60–80°C to balance reaction kinetics and side-product formation .
  • Purification : Column chromatography or recrystallization to isolate the compound.
    Table 1 : Example Reaction Parameters
ParameterRange/OptionImpact on Yield
SolventDMF vs. DMSODMF improves solubility
Reaction Time12–24 hrsLonger time increases yield but risks decomposition

Q. Which analytical techniques are essential for structural validation of 8-Anilino-7-(2,3-dihydroxypropyl)theophylline?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., anilino NH resonance at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion ([M+H]⁺ at m/z ≈ 335.2) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns and UV detection at 270 nm .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of 8-Anilino-7-(2,3-dihydroxypropyl)theophylline?

  • Methodological Answer : Employ a 2³ factorial design to evaluate interactions between variables:
  • Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. DMSO), catalyst concentration (1 eq vs. 1.5 eq).
  • Response Variables : Yield, purity, reaction time.
  • Analysis : ANOVA to identify significant factors. For example, higher catalyst concentration may reduce time but increase impurities .
    Table 2 : Factorial Design Matrix
RunTemp (°C)SolventCatalyst (eq)Yield (%)
160DMF1.068
280DMF1.572
...............

Q. What computational approaches predict the pharmacokinetic behavior of 8-Anilino-7-(2,3-dihydroxypropyl)theophylline compared to diprophylline?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Compare solubility by calculating logP values (e.g., 8-Anilino derivative may have higher lipophilicity than diprophylline due to aromatic substitution) .
  • Docking Studies : Assess binding affinity to adenosine receptors (A1/A2) using AutoDock Vina. The anilino group may enhance hydrogen bonding vs. diprophylline’s diol .
  • ADMET Prediction : Tools like SwissADME to evaluate bioavailability and toxicity risks (e.g., CYP450 interactions) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Comparative Analysis Framework :

Standardize Assays : Replicate studies using identical cell lines (e.g., A549 for bronchodilation) and control batches .

Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability due to assay sensitivity) .

Contextual Variables : Account for differences in solvent (DMSO vs. saline) or administration routes (oral vs. IV) .

Methodological Resources

  • Experimental Design : Use JMP or Minitab for factorial design implementation .
  • Data Integrity : Implement LIMS (Laboratory Information Management Systems) for traceability and encryption per ISO/IEC 27001 standards .

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